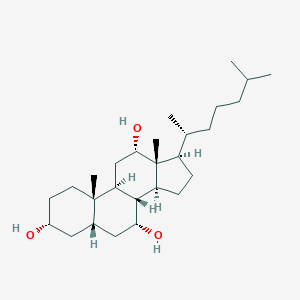

5beta-Cholestane-3alpha,7alpha,12alpha-triol

Übersicht

Beschreibung

5β-Cholestane-3α,7α,12α-triol is a critical intermediate in the biosynthesis of cholic acid, a primary bile acid essential for lipid digestion. It is formed via the enzymatic reduction of 7α,12α-dihydroxycholest-4-en-3-one in the liver's 100,000 g supernatant fluid, requiring NADPH as a cofactor . This compound undergoes further side-chain hydroxylation and oxidation to yield mature bile acids. Its synthesis pathway—involving microsomal and cytosolic enzymes—is conserved across species, including humans and rats .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Trihydroxycholestan kann aus Cholesterin durch eine Reihe von enzymatischen Reaktionen synthetisiert werden. Der Prozess beinhaltet die Hydroxylierung von Cholesterin an bestimmten Positionen, um das Triol zu bilden. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Enzyme, die die Hydroxylierungsreaktionen unter physiologischen Bedingungen katalysieren .

Industrielle Produktionsverfahren

Die industrielle Produktion von Trihydroxycholestan ist aufgrund seines relativ geringen Gehalts in natürlichen Quellen und der Komplexität seiner Synthese nicht weit verbreitet. Die Forschung setzt sich fort, um effiziente Verfahren für seine Produktion zu erforschen, wobei der Schwerpunkt auf natürlichen Ressourcen und enzymatischen Prozessen liegt .

Analyse Chemischer Reaktionen

Oxidation Reactions

5β-Cholestane-3α,7α,12α-triol undergoes oxidation at its hydroxyl groups, leading to ketones or carboxylic acids. Key reagents and products include:

- Enzymatic Oxidation : CYP27A1 (sterol 27-hydroxylase) catalyzes 25- or 26-hydroxylation in the mitochondrial matrix, critical for bile acid synthesis .

- Non-Enzymatic Oxidation : Strong oxidizers like KMnO₄ target equatorial hydroxyl groups due to steric accessibility.

Reduction Reactions

Reduction typically regenerates hydroxyl groups from oxidized intermediates:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Sodium borohydride | Methanol, 0°C | Partially reduced ketones to secondary alcohols | |

| Lithium aluminum hydride | Dry ether, reflux | Fully reduced carboxylic acids to alcohols |

- Biological Reduction : AKR1C4 (3α-hydroxysteroid dehydrogenase) reduces 7α,12α-dihydroxycholest-4-en-3-one to regenerate the triol in cytosolic pathways .

Substitution Reactions

Hydroxyl groups can be replaced with halogens or other functional groups:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Thionyl chloride | Pyridine, 50°C | 3α,7α,12α-Trichloro-5β-cholestane | |

| Sulfonyl chlorides | Dichloromethane, RT | Sulfonate esters (e.g., tosyl derivatives) |

Mitochondrial 27-Hydroxylation

Microsomal 25-Hydroxylation

Dehydrogenation

- Enzyme : AKR1C4 (EC 1.1.1.213)

- Role : Converts 7α,12α-dihydroxycholest-4-en-3-one to the triol in cytosol .

Pathway-Specific Modifications

- Bile Acid Synthesis : The triol is hydroxylated at C25 or C26, followed by side-chain oxidation to form cholic acid .

- Disease Relevance : Mutations in CYP27A1 disrupt 25-hydroxylation, leading to cerebrotendinous xanthomatosis .

Comparative Reaction Kinetics

| Reaction Type | Rate (Liver Cells) | Key Enzyme |

|---|---|---|

| Mitochondrial 27-OH | 90 pmol/10⁶ cells/hr | CYP27A1 |

| Microsomal 25-OH | 12.5 nmol/10⁶ cells/hr | CYP3A4 |

| Hepatocyte Conversion | 12.5 nmol/10⁶ cells/hr | AKR1C4 |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Bile Acid Biosynthesis

Overview

5beta-Cholestane-3alpha,7alpha,12alpha-triol is an intermediate in the biosynthesis of bile acids. It is produced from 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one through enzymatic reactions involving cytochrome P450 enzymes. This compound is crucial as it leads to the synthesis of more complex bile acids, which are essential for lipid digestion and absorption in the intestine .

Biochemical Pathway

The transformation of cholesterol into bile acids involves several steps, with this compound being one of the final intermediates before the formation of 3alpha,7alpha,12alpha,26-tetrahydroxy-5beta-cholestane. This pathway is tightly regulated by feedback mechanisms involving nuclear receptors such as the farnesoid X receptor (FXR) .

Industrial Applications

Surfactant and Emulsifier

In industrial applications, this compound has been identified as a potential surfactant and emulsifier. Its unique chemical structure allows it to stabilize emulsions and foams, making it valuable in cosmetic formulations and food products . The compound's amphiphilic nature contributes to its effectiveness in these roles.

Medical Research Implications

Metabolic Disorders

Research indicates that alterations in bile acid synthesis pathways can lead to metabolic disorders such as cerebrotendinous xanthomatosis (CTX), characterized by the accumulation of bile acid intermediates due to sterol 27-hydroxylase deficiency. In this context, this compound serves as a marker for disrupted bile acid metabolism . Understanding its role may provide insights into therapeutic approaches for managing such conditions.

Case Studies

Wirkmechanismus

Trihydroxycholestane exerts its effects through various molecular targets and pathways. It is formed from cholesterol through enzymatic reactions in the liver and other organs. The compound has been studied for its potential health benefits, including its ability to reduce inflammation and oxidative stress. It may also play a role in regulating blood sugar levels and improving insulin sensitivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Position and Number of Hydroxyl Groups

The hydroxylation pattern on the steroid nucleus and side chain determines metabolic fate. Key comparisons include:

Key Findings :

- The 12α-hydroxyl group in 5β-cholestane-3α,7α,12α-triol directs metabolism toward cholic acid, distinguishing it from 5β-cholestane-3α,7α-diol, which lacks this group and forms chenodeoxycholic acid .

- Hydroxylation at C-25 (microsomal) vs. C-27 (mitochondrial) bifurcates pathways: CYP3A4 mediates 25-hydroxylation in humans, while CYP27A1 catalyzes 27-hydroxylation .

Enzymatic Specificity and Regulatory Factors

- CYP3A4 vs. CYP27A1 :

- Species Variations: Rabbits and mice exhibit higher activity in both 25- and 27-hydroxylation pathways compared to humans .

Physiological and Pathological Modulation

- Biliary Obstruction :

- Dietary and Pharmacological Effects :

- Cholesterol feeding upregulates both 25- and 27-hydroxylation pathways in rabbits, whereas bile drainage selectively enhances the 25-hydroxylation route .

Biologische Aktivität

5beta-Cholestane-3alpha,7alpha,12alpha-triol is a significant intermediate in bile acid biosynthesis and plays a crucial role in various biological processes. This article delves into its biological activity, including metabolic pathways, enzymatic interactions, and potential physiological implications.

Overview of this compound

This compound is synthesized from 7alpha,12alpha-dihydroxy-5beta-cholestan-3-one through enzymatic reactions involving cytochrome P450 enzymes. It is ultimately converted into 3alpha,7alpha,12alpha,26-tetrahydroxy-5beta-cholestane. This compound is notable for its inhibitory effects on la-hydroxylation processes, which are critical in bile acid metabolism .

Enzymatic Conversion

The metabolism of this compound involves various liver cell types. Studies have shown that when isolated nonparenchymal cells are incubated with this triol, they produce more polar metabolites such as 5beta-cholestane-3alpha,7alpha,12alpha,26-tetrol. The conversion rate was found to be linear with time and cell concentration but exhibited saturation kinetics concerning substrate concentration. The maximum conversion rate observed was 90 pmol/10^6 cells per hour .

In contrast, hepatocytes demonstrate a significantly higher conversion rate (up to 12.5 nmol/10^6 cells per hour) for the same substrate. This suggests that hepatocytes play a more vital role in the metabolism of bile acid intermediates compared to nonparenchymal cells .

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 27A1 (CYP27A1) is a key enzyme involved in the metabolism of cholesterol and its derivatives. Research indicates that CYP27A1 interacts distinctly with both cholesterol and this compound. The binding characteristics of these substrates differ within the enzyme's active site due to their spatial orientation .

Mutational analysis has identified specific residues within the active site that are critical for substrate binding and enzyme activity. For instance:

- T110 interacts with the 12α-hydroxyl group of the triol.

- V367 is essential for positioning the cholesterol C26 methyl group during hydroxylation reactions .

Biological Implications

The biological activity of this compound extends beyond its role as a metabolic intermediate. Its inhibition of la-hydroxylation pathways may have implications for cholesterol homeostasis and bile acid synthesis. Dysregulation of these pathways can lead to conditions such as cerebrotendinous xanthomatosis, which is associated with CYP27A1 deficiencies and manifests through diverse phenotypic symptoms .

Case Studies and Research Findings

Several studies have explored the effects and metabolic pathways involving this compound:

- Hepatic Metabolism : A study demonstrated that hepatocytes metabolize this triol into various products including cholic acid and other bile acids at rates significantly higher than nonparenchymal cells .

- Oxidative Metabolism : Research indicated that CYP27A1 efficiently oxidizes both cholesterol and this compound in vitro and in vivo contexts. This highlights the enzyme's role in detoxifying potentially harmful compounds like 7-ketocholesterol .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | 5beta-Cholestane-3α,7α,12α-triol |

| Role in Metabolism | Intermediate in bile acid biosynthesis |

| Key Enzyme | Cytochrome P450 27A1 (CYP27A1) |

| Conversion Rate (Hepatocytes) | Up to 12.5 nmol/10^6 cells per hour |

| Conversion Rate (Nonparenchymal Cells) | Up to 90 pmol/10^6 cells per hour |

| Biological Implications | Inhibition of la-hydroxylation; potential link to metabolic disorders |

Q & A

Q. Basic: What is the role of 5beta-cholestane-3alpha,7alpha,12alpha-triol in bile acid biosynthesis?

Answer:

this compound is a critical intermediate in the neutral pathway of bile acid synthesis. It undergoes mitochondrial side-chain oxidation via sterol 27-hydroxylase (CYP27A1) to form 3alpha,7alpha,12alpha-trihydroxy-5beta-cholestanoic acid, a precursor for cholic acid . This step is essential for converting cholesterol derivatives into functional bile acids, which facilitate lipid digestion. Researchers should monitor CYP27A1 activity and peroxisomal β-oxidation efficiency when studying this pathway.

Q. Basic: What analytical methods are recommended for quantifying this compound in biological samples?

Answer:

Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are standard methods. Trimethylsilyl (TMS) derivatization enhances volatility and detection sensitivity for gas chromatography (GC)-MS analysis, as demonstrated for structural analogs like 5B-Cholestane-3A,7A,12A-triol TMS (C36H72O3Si3; MW 637.21) . Isotopic labeling (e.g., ³H or ¹⁴C) is also used for tracing metabolic flux in vivo .

Q. Advanced: How does the enzymatic defect in cerebrotendinous xanthomatosis (CTX) impact this compound metabolism?

Answer:

CTX patients exhibit a deficiency in 24S-hydroxylation of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol, leading to bile acid synthesis impairment. In vivo pulse-labeling experiments with ³H- or ¹⁴C-labeled triol showed delayed cholic acid conversion and accumulation of 25-hydroxylated intermediates in CTX bile. In vitro assays confirmed normal 25-hydroxylation but reduced 24S-hydroxylase activity, highlighting the need to compare in vivo/in vitro enzyme kinetics when diagnosing metabolic disorders .

Q. Advanced: How should researchers address contradictions between in vivo and in vitro data on bile alcohol conversion?

Answer:

Discrepancies arise from compartmentalized enzyme systems (e.g., mitochondrial vs. cytosolic pathways) and substrate availability. For example, 5beta-cholestane-3alpha,7alpha,12alpha,24S,25-pentol is efficiently converted to cholic acid in vitro but accumulates in CTX patients in vivo due to defective 24S-hydroxylation . To resolve contradictions:

- Use isotopic tracers to track pathway-specific flux.

- Perform enzyme activity assays in subcellular fractions (e.g., mitochondria, cytosol).

- Validate findings with genetic knockout models or patient-derived cell lines.

Q. Advanced: What is the role of AKR1C1 in this compound metabolism?

Answer:

AKR1C1 (aldo-keto reductase family 1 member C1) catalyzes the reduction of 5beta-cholestane-3-one derivatives to their corresponding triols, including this compound. This step is critical for maintaining redox balance in bile acid synthesis. Researchers should measure AKR1C1 activity using NADPH-dependent assays and correlate its expression with triol accumulation in hepatic disorders .

Q. Basic: Which enzymes regulate the hydroxylation of this compound?

Answer:

Key enzymes include:

- CYP27A1 (EC 1.14.15.15) : Catalyzes 27-hydroxylation for side-chain oxidation .

- CYP8B1 (EC 1.14.13.239) : Mediates 12α-hydroxylation, determining cholic vs. chenodeoxycholic acid synthesis .

- 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase (EC 1.14.13.96) : Critical for triol formation .

Q. Advanced: How to design experiments to study hydroxylation kinetics of bile alcohol intermediates?

Answer:

Isotopic Labeling : Administer ³H- or ¹⁴C-labeled this compound to track hydroxylation products in vivo .

Enzyme Assays : Isolate hepatic mitochondria/cytosol and measure NADPH-dependent hydroxylase activity using LC-MS quantification .

Kinetic Modeling : Analyze specific activity decay curves (e.g., exponential vs. delayed peaks in CTX patients) to identify rate-limiting steps .

Q. Advanced: What alternative pathways compensate for defective this compound metabolism?

Answer:

The acidic pathway, mediated by CYP7B1 and CYP39A1, bypasses CYP27A1 by hydroxylating oxysterols (e.g., 24-hydroxycholesterol). This pathway is upregulated in CTX and CYP7A1-deficient models, producing atypical bile acids. Researchers should quantify oxysterols (e.g., 27-hydroxycholesterol) and monitor CYP7B1 expression to assess compensatory mechanisms .

Eigenschaften

IUPAC Name |

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-16(2)7-6-8-17(3)20-9-10-21-25-22(15-24(30)27(20,21)5)26(4)12-11-19(28)13-18(26)14-23(25)29/h16-25,28-30H,6-15H2,1-5H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVQQZVHIVNQFH-XJZYBRFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969998 | |

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

547-96-6 | |

| Record name | 5β-Cholestane-3α,7α,12α-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,12-Trihydroxycoprostane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholestane-3,7,12-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5beta-Cholestane-3alpha,7alpha,12alpha-triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.